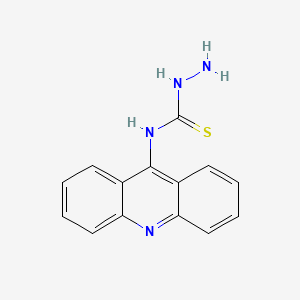

Semicarbazide, 4-(9-acridinyl)-3-thio-

Description

Properties

CAS No. |

29023-84-5 |

|---|---|

Molecular Formula |

C14H12N4S |

Molecular Weight |

268.34 g/mol |

IUPAC Name |

1-acridin-9-yl-3-aminothiourea |

InChI |

InChI=1S/C14H12N4S/c15-18-14(19)17-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,15H2,(H2,16,17,18,19) |

InChI Key |

LGAADYBQACWKGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=S)NN |

Origin of Product |

United States |

Preparation Methods

The synthesis of Semicarbazide, 4-(9-acridinyl)-3-thio- involves multiple steps. One common method includes the reaction of 9-acridinylamine with thiocarbonyldiimidazole to form the corresponding thiourea derivative. This intermediate is then reacted with semicarbazide to yield the final product . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

Semicarbazide, 4-(9-acridinyl)-3-thio- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Semicarbazide, 4-(9-acridinyl)-3-thio- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound also inhibits topoisomerase enzymes, which are essential for DNA replication and repair . These actions lead to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(9-Acridinyl)-3-thiosemicarbazide

- CAS Number : 29023-84-5

- Molecular Formula : C₁₄H₁₂N₄S

- Structure : Features a thiosemicarbazide backbone (NH₂–NH–C(=S)–NH₂) substituted with a 9-acridinyl group at the 4-position.

Synthesis :

The compound is synthesized via condensation of 9-acridinaldehyde with thiosemicarbazide derivatives. For example, 9-acridinaldehyde (derived from diphenylamine via acridine intermediates) reacts with aryl thiosemicarbazides under reflux conditions, yielding acridine-thiosemicarbazones in >90% efficiency .

Applications :

Primarily used as an agricultural chemical due to its toxicity, likely targeting pests through interactions with nucleic acids or enzymes .

Comparison with Structurally Similar Thiosemicarbazides

Key Observations :

- Substituent Effects : The 9-acridinyl group introduces a planar aromatic system, enhancing π-π stacking and intercalation with biological macromolecules, unlike smaller substituents (e.g., ethyl) or electron-withdrawing groups (e.g., Cl).

- Synthetic Flexibility : All derivatives are synthesized via nucleophilic addition of hydrazine to isothiocyanates, but the acridinyl variant requires pre-synthesis of 9-acridinaldehyde .

Mechanistic Insights :

- Acridinyl Derivative : Its planar acridine moiety likely disrupts DNA replication in pests, explaining its agricultural use .

- Medicinal Thiosemicarbazides : Derivatives like isatin semicarbazones exhibit anticonvulsant activity via hydrogen bonding with neuronal targets, while nitrothiazole derivatives inhibit MAO-B through competitive binding .

Environmental and Toxicological Profiles

- Bioaccumulation : Semicarbazides (e.g., parent compound semicarbazide) accumulate in aquatic organisms, with higher bioconcentration factors (BCFs) at low environmental concentrations .

- Degradation : The acridinyl derivative’s stability (due to aromaticity) may lead to persistence in ecosystems, unlike simpler derivatives (e.g., ethyl) that degrade faster .

Research Findings and Trends

- SAR Studies :

- Electron-Donating Groups : Methoxy substituents (e.g., o-methoxyphenyl) enhance solubility but reduce pesticidal activity compared to acridinyl .

- Aromatic vs. Aliphatic Substituents : Acridinyl and phenyl groups improve binding to biological targets via hydrophobic interactions, whereas alkyl chains (e.g., ethyl) lack this advantage .

- Multi-Target Potential: Nitrothiazole-derived semicarbazones demonstrate dual MAO/ChE inhibition, suggesting versatility in drug design .

Biological Activity

Semicarbazide, 4-(9-acridinyl)-3-thio- is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure

The compound features a thiosemicarbazone moiety linked to an acridine structure, which is significant for its biological activity. The general structure can be represented as follows:

where is the acridine moiety and , are substituents that influence the compound's reactivity and biological activity.

Antibacterial Activity

Recent studies have shown that semicarbazones, including derivatives like Semicarbazide, 4-(9-acridinyl)-3-thio-, exhibit significant antibacterial properties.

Table 1: Antibacterial Activity of Semicarbazone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 4-(9-acridinyl)-3-thio- | Staphylococcus aureus | 12.5 |

| 4-(9-acridinyl)-3-thio- | Escherichia coli | 25 |

| 4-(9-acridinyl)-3-thio- | Pseudomonas aeruginosa | 20 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections .

Anticancer Activity

The anticancer potential of semicarbazone derivatives has been extensively studied. The acridine nucleus is known for its ability to intercalate DNA, leading to cytotoxic effects on cancer cells.

Case Study: Antitumor Activity

In a study involving various cancer cell lines, Semicarbazide, 4-(9-acridinyl)-3-thio- demonstrated significant cytotoxicity:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 10 µM

- A549: 12 µM

These findings suggest that the compound could serve as a lead in the development of new anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of semicarbazones have also been documented. Compounds with acridine moieties have shown the ability to inhibit pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| 4-(9-acridinyl)-3-thio- | TNF-α (75%) | 25 |

| 4-(9-acridinyl)-3-thio- | IL-6 (70%) | 25 |

This data indicates a promising profile for treating inflammatory diseases .

The biological activity of Semicarbazide, 4-(9-acridinyl)-3-thio- can be attributed to its ability to interact with vital cellular components:

- Antibacterial : Disruption of bacterial cell wall synthesis.

- Anticancer : Induction of apoptosis through DNA intercalation.

- Anti-inflammatory : Inhibition of cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.